5-Amino-1-methylpiperidin-2-one dihydrochloride

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Synthetic chemistry labs often face stability and purity inconsistencies with free-base piperidinone intermediates, compromising multi-step CNS drug discovery campaigns. 5-Amino-1-methylpiperidin-2-one dihydrochloride (CAS 1609400-96-5) directly addresses these challenges. • ≥98% purity eliminates batch-to-batch variability, ensuring reproducible SAR data for neuroscience lead optimization. • The dihydrochloride salt form provides enhanced long-term stability and solubility, critical for automated synthesis platforms. • 2-8 °C cold-chain shipping preserves reagent integrity, reducing failed reactions and supply chain waste.

Molecular Formula C6H14Cl2N2O
Molecular Weight 201.09 g/mol
CAS No. 1609400-96-5
Cat. No. B1379757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-methylpiperidin-2-one dihydrochloride
CAS1609400-96-5
Molecular FormulaC6H14Cl2N2O
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESCN1CC(CCC1=O)N.Cl.Cl
InChIInChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H
InChIKeyAEKSLRDYWGDCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-methylpiperidin-2-one dihydrochloride (CAS 1609400-96-5): A Defined Chemical Intermediate for Research


5-Amino-1-methylpiperidin-2-one dihydrochloride (CAS 1609400-96-5) is a heterocyclic organic compound belonging to the piperidinone class, specifically a 2-piperidinone derivative. It is supplied as a dihydrochloride salt with a molecular formula of C6H14Cl2N2O and a molecular weight of 201.09 g/mol . The compound is characterized by a six-membered piperidine ring featuring a ketone group at the 2-position, an amino group at the 5-position, and an N-methyl substitution, making it a versatile intermediate in synthetic chemistry .

Why General Piperidinone Analogs Cannot Substitute for 5-Amino-1-methylpiperidin-2-one dihydrochloride


Within the class of piperidinone building blocks, simple substitution can lead to significant differences in reactivity and application. For instance, shifting the amino group from the 5-position to the 3-position, as in (S)-3-amino-1-methylpiperidin-2-one hydrochloride , or to the 4-position changes the compound's fundamental chemical and stereoelectronic properties. Even among 5-amino derivatives, the choice between the racemic mixture and enantiomerically pure forms (R or S) is critical for stereospecific syntheses . Furthermore, variations in salt form (e.g., free base vs. hydrochloride vs. dihydrochloride) directly impact solubility, stability, and handling characteristics, making the specific dihydrochloride salt form a non-interchangeable reagent for certain protocols .

Quantifiable Differentiation: Technical Specifications for 5-Amino-1-methylpiperidin-2-one dihydrochloride


Purity Specification for 5-Amino-1-methylpiperidin-2-one dihydrochloride

The purity specification for 5-Amino-1-methylpiperidin-2-one dihydrochloride is established at 98% from at least one supplier . A higher purity specification of 97-98% can be compared to a 95% minimum purity specification for a common analog, (5R)-5-Amino-1-methylpiperidin-2-one free base . The dihydrochloride salt form is also noted to be available with a purity specification of 97% from other vendors .

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Physical Form and Storage of 5-Amino-1-methylpiperidin-2-one dihydrochloride

The dihydrochloride salt form of the target compound has a defined storage specification of 2-8°C . In contrast, an enantiomerically pure analog, (5R)-5-Amino-1-methylpiperidin-2-one (free base), is specified as a liquid at 20°C with a long-term storage recommendation in a cool, dry place .

Chemical Handling Inventory Management Process Chemistry

Synthetic Utility as a Central Nervous System (CNS) Agent Intermediate

Vendor documentation indicates that the piperidinone core of 5-Amino-1-methylpiperidin-2-one and its salts serves as a key intermediate for constructing bioactive molecules, particularly supporting research in neuroscience and oncology . In contrast, related compounds like 5-Amino-1-(4-bromophenyl)piperidin-2-one are described primarily as lead structures for kinase inhibitor research . While no quantitative synthetic yield data is available for a direct comparison, the targeted application descriptions suggest divergent primary uses within the piperidinone class.

Medicinal Chemistry Drug Discovery CNS Disorders

Optimal Application Scenarios for Procuring 5-Amino-1-methylpiperidin-2-one dihydrochloride


As a High-Purity Intermediate in CNS Drug Discovery Programs

When your research program requires a well-defined piperidinone building block with a 98% purity specification for the synthesis of potential CNS-active agents, 5-Amino-1-methylpiperidin-2-one dihydrochloride is the appropriate choice . Its documented role as an intermediate in neuroscience research supports its use in generating compound libraries or optimizing leads targeting neurological pathways, where high purity is essential for accurate structure-activity relationship (SAR) analysis.

For Synthetic Protocols Requiring a Stable, Refrigerated Salt Form

In multi-step synthetic protocols where reagent stability is paramount, the dihydrochloride salt form of 5-Amino-1-methylpiperidin-2-one offers advantages over its free base analogs . Its specified storage condition of 2-8°C is indicative of a controlled stability profile, which is a critical parameter for ensuring consistent reactivity and yield, particularly in automated synthesis platforms or long-term research projects where reagent integrity must be maintained .

In Chemical Biology Studies Exploring Protein Interactions

For applications in chemical biology, such as protein modification studies or the synthesis of activity-based probes, the amino group of 5-Amino-1-methylpiperidin-2-one dihydrochloride provides a functional handle for conjugation . Its defined purity and salt form make it a reliable starting material for bioconjugation, helping to ensure that the resulting probes are of high fidelity, which is crucial for target identification and validation experiments.

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